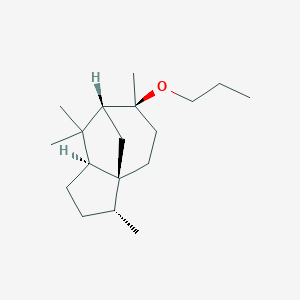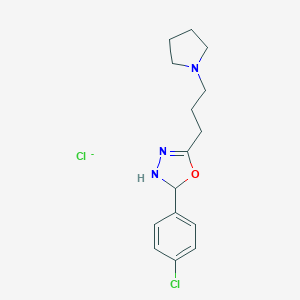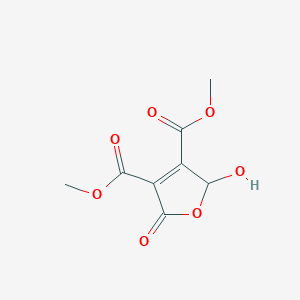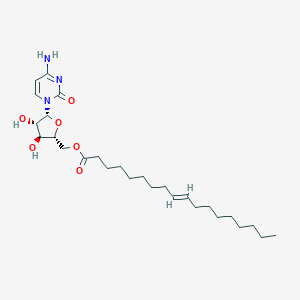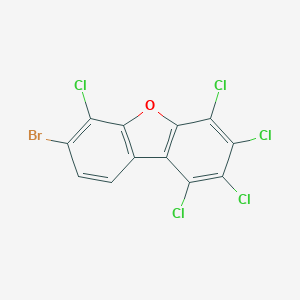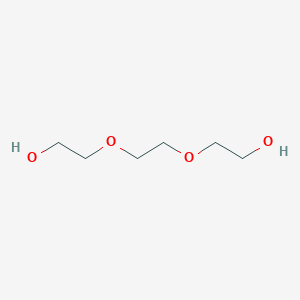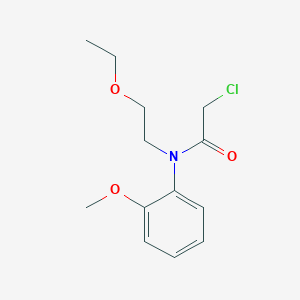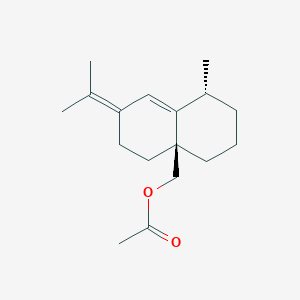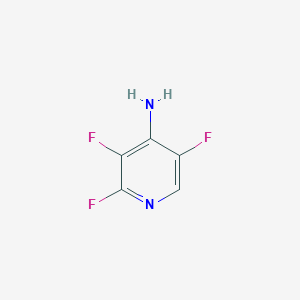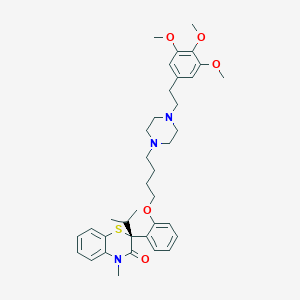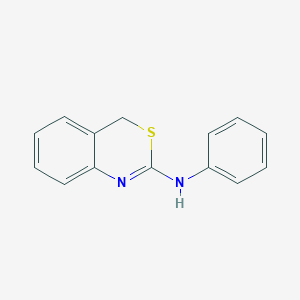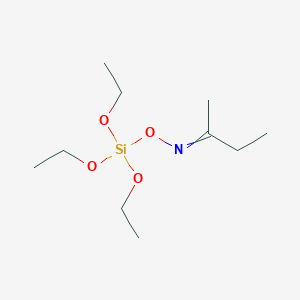
2-Butanone, O-(triethoxysilyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, O-(triethoxysilyl)oxime, also known as TESO, is a chemical compound used in various scientific research applications. It is a silane coupling agent that is commonly used as a surface modifier for inorganic materials. TESO is a colorless liquid with a molecular weight of 277.47 g/mol and a boiling point of 220°C.
Wirkmechanismus
2-Butanone, O-(triethoxysilyl)oxime acts as a silane coupling agent by forming covalent bonds between the inorganic material and organic polymer. The triethoxysilane group of 2-Butanone, O-(triethoxysilyl)oxime reacts with the hydroxyl groups on the surface of the inorganic material, while the oxime group reacts with the organic polymer. This results in the formation of a strong covalent bond between the inorganic material and organic polymer, which improves the adhesion between the two materials.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Butanone, O-(triethoxysilyl)oxime. However, studies have shown that 2-Butanone, O-(triethoxysilyl)oxime is relatively non-toxic and does not cause significant harm to living organisms. 2-Butanone, O-(triethoxysilyl)oxime is not metabolized in the body and is excreted unchanged in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
2-Butanone, O-(triethoxysilyl)oxime has several advantages for lab experiments. It is a relatively simple and inexpensive compound that can be easily synthesized. 2-Butanone, O-(triethoxysilyl)oxime can improve the mechanical properties of composite materials, which can be useful in various engineering applications. However, 2-Butanone, O-(triethoxysilyl)oxime has some limitations. It is not suitable for use with certain organic polymers, and its effectiveness as a surface modifier may vary depending on the type of inorganic material.
Zukünftige Richtungen
There are several future directions for the use of 2-Butanone, O-(triethoxysilyl)oxime in scientific research. One possible direction is the development of new and improved surface modifiers for inorganic materials. Another direction is the use of 2-Butanone, O-(triethoxysilyl)oxime in the synthesis of novel composite materials with improved mechanical properties. Additionally, 2-Butanone, O-(triethoxysilyl)oxime could be used in the development of new crosslinking agents for organic polymers, which could improve the thermal stability and chemical resistance of the polymer. Overall, 2-Butanone, O-(triethoxysilyl)oxime has the potential to be a useful compound in various scientific research applications, and further research is needed to fully explore its potential.
Synthesemethoden
2-Butanone, O-(triethoxysilyl)oxime is synthesized by reacting 2-butanone oxime with triethoxysilane in the presence of a catalyst. The reaction takes place at room temperature and yields 2-Butanone, O-(triethoxysilyl)oxime as a colorless liquid. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
2-Butanone, O-(triethoxysilyl)oxime is widely used in various scientific research applications. It is commonly used as a surface modifier for inorganic materials such as glass, ceramics, and metals. 2-Butanone, O-(triethoxysilyl)oxime can improve the adhesion between the inorganic material and organic polymers, thereby enhancing the mechanical properties of the composite material. 2-Butanone, O-(triethoxysilyl)oxime is also used as a crosslinking agent for organic polymers, which can improve the thermal stability and chemical resistance of the polymer.
Eigenschaften
CAS-Nummer |
101371-01-1 |
|---|---|
Produktname |
2-Butanone, O-(triethoxysilyl)oxime |
Molekularformel |
C10H23NO4Si |
Molekulargewicht |
249.38 g/mol |
IUPAC-Name |
(butan-2-ylideneamino) triethyl silicate |
InChI |
InChI=1S/C10H23NO4Si/c1-6-10(5)11-15-16(12-7-2,13-8-3)14-9-4/h6-9H2,1-5H3 |
InChI-Schlüssel |
QQDVURZPCZXMLQ-UHFFFAOYSA-N |
SMILES |
CCC(=NO[Si](OCC)(OCC)OCC)C |
Kanonische SMILES |
CCC(=NO[Si](OCC)(OCC)OCC)C |
Andere CAS-Nummern |
101371-01-1 |
Piktogramme |
Irritant |
Synonyme |
2-Butanone, O-(triethoxysilyl)oxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



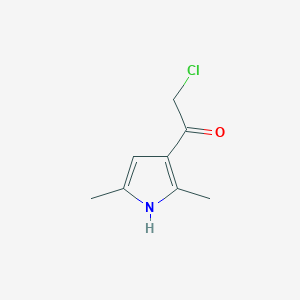
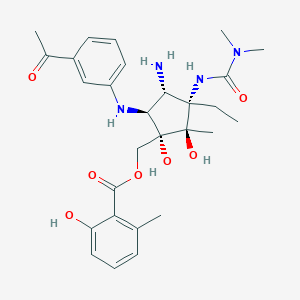
![Pentanol-N, [1-14C]](/img/structure/B9599.png)
